

experimental procedure for the condensation of acetone and phenylhydrazine

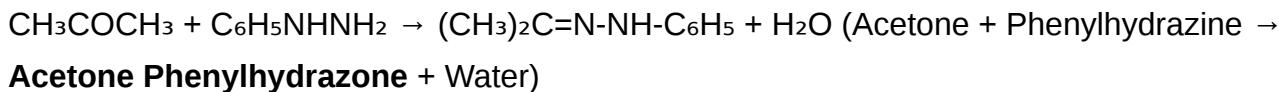
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetone phenylhydrazone

Cat. No.: B1666501

[Get Quote](#)


Application Note and Protocol: Synthesis of Acetone Phenylhydrazone

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the synthesis of **acetone phenylhydrazone** via the condensation reaction of acetone and phenylhydrazine. Hydrazones are a class of organic compounds with the structure $R_1R_2C=NNH_2$, and they serve as important intermediates in various synthetic pathways, including the Wolff-Kishner reduction and the Fischer indole synthesis.^[1] The formation of **acetone phenylhydrazone** is a classic example of a nucleophilic addition-elimination reaction, where the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of acetone.^{[1][2]} This protocol outlines the procedure, characterization data, and reaction mechanism for researchers requiring a reliable method for synthesizing this compound.

Reaction Scheme

The overall balanced chemical equation for the condensation of acetone with phenylhydrazine is as follows:^[3]

Characterization and Quantitative Data

The following table summarizes the physical properties and characterization data for the synthesized **acetone phenylhydrazone**.

Property	Value	Reference(s)
Chemical Formula	$C_9H_{12}N_2$	[4][5]
Molecular Weight	148.21 g/mol	[4]
Physical Appearance	Yellow oily liquid or crystalline solid	[1][6][7]
Yield	85-94% (typical), up to "almost theoretical"	[1][8]
Melting Point	42 °C	[9][10]
Boiling Point	226.3 °C @ 760 mmHg; 165 °C @ 91 mmHg	[5][8][9]
Solubility	Soluble in organic solvents like ethanol and ether; less soluble in water	[1][7]
FT-IR (cm^{-1}) Peaks	~3329 (N-H stretch), ~1614 (C=N stretch), ~2878 (C-H stretch)	[6][11]
^{13}C NMR	Data available in literature, typically run in CDCl_3	[12]

Experimental Protocol

This protocol is synthesized from established procedures.[6][8]

Materials:

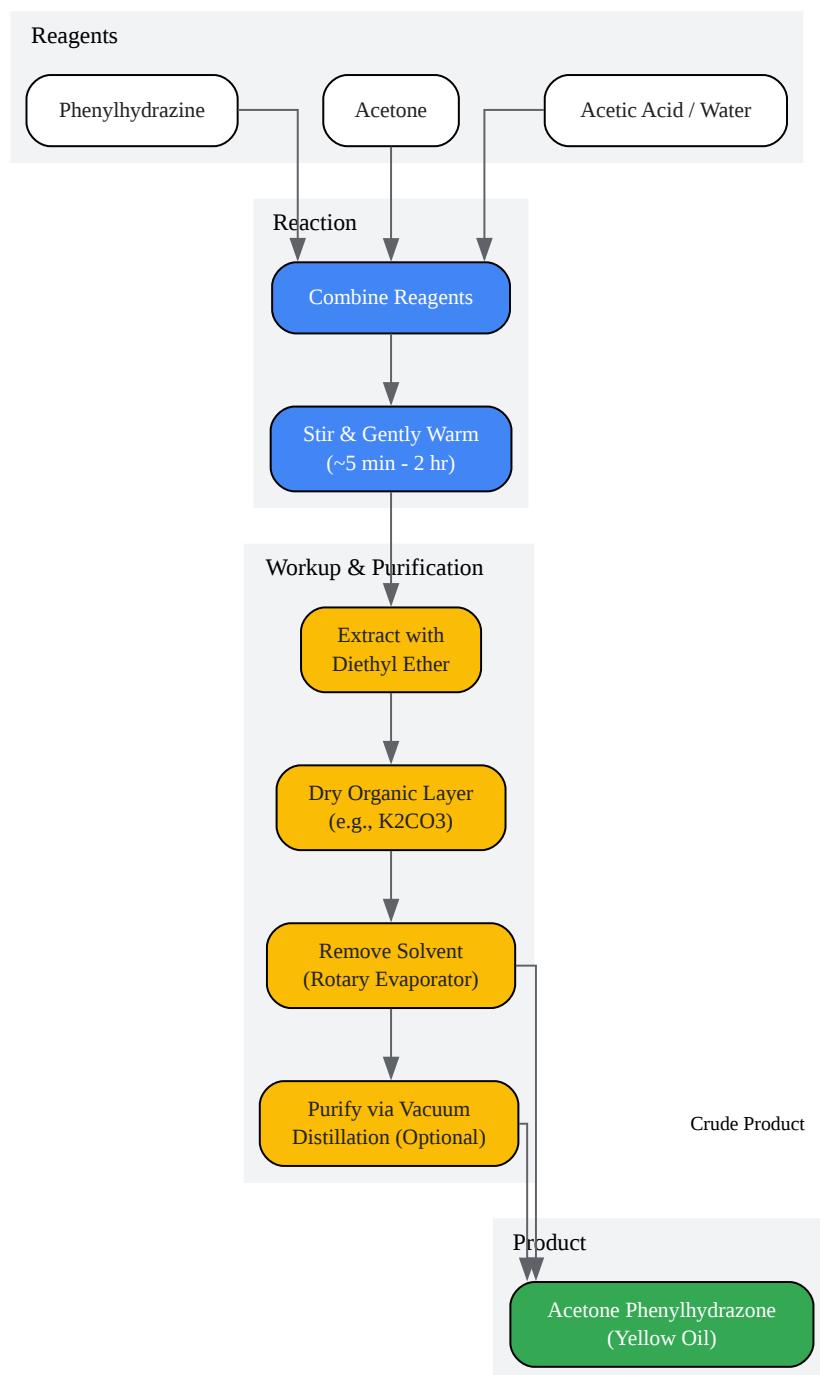
- Phenylhydrazine ($\text{C}_6\text{H}_5\text{NHNNH}_2$)

- Acetone (CH_3COCH_3)
- Glacial Acetic Acid (CH_3COOH)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Anhydrous Potassium Carbonate (K_2CO_3) or Sodium Sulfate (Na_2SO_4)
- Distilled Water (H_2O)

Equipment:

- Round-bottom flask or boiling tube
- Magnetic stirrer and stir bar (optional)
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator or distillation apparatus for reduced pressure distillation
- Desiccator

Procedure:

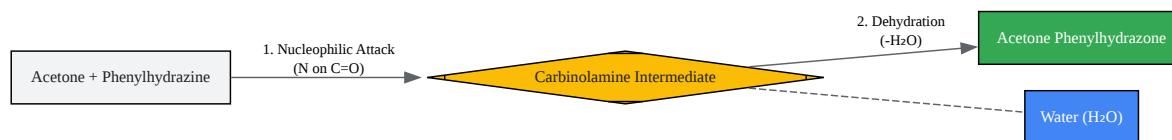

- Reaction Setup: In a boiling tube or flask, combine phenylhydrazine (1.0 g, 9.24 mmol) with glacial acetic acid (0.92 mL).[\[6\]](#)
- Dilution: Dilute the mixture with 1.0 mL of distilled water.[\[6\]](#)
- Addition of Acetone: To this solution, add acetone (0.68 mL, 9.24 mmol) stoichiometrically.[\[6\]](#)
- Reaction: Swirl the mixture for approximately 5 minutes. The reaction is often exothermic and an oily product should begin to separate.[\[6\]](#) For a more complete reaction, the mixture can be stirred for 30 minutes at room temperature, followed by gentle heating to about 40°C for up to 2 hours.[\[1\]](#)

- Extraction (Workup): Transfer the reaction mixture to a separatory funnel. Extract the oily product from the aqueous layer using diethyl ether (2 x 10 mL).[6][8]
- Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as potassium carbonate or sodium sulfate.[6][8]
- Solvent Removal: Decant or filter the dried ether solution and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude **acetone phenylhydrazone** as a yellow oil.[6] A yield of approximately 1.19 g (87%) can be expected. [6]
- Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction boiling at approximately 165°C/91 mmHg.[8]
- Storage: Store the final product in a desiccator over a drying agent, as it can be somewhat unstable and sensitive to moisture.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **acetone phenylhydrazone**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **acetone phenylhydrazone**.

Reaction Mechanism

The condensation proceeds via a two-step nucleophilic addition-elimination pathway.

[Click to download full resolution via product page](#)

Caption: Mechanism of **acetone phenylhydrazone** formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Acetone phenylhydrazone (EVT-257106) | 103-02-6 [evitachem.com]
- 2. quora.com [quora.com]
- 3. Give balanced equations for the following reactions : Acetone reacts with phenyl hydrazine. [allen.in]
- 4. Page loading... [wap.guidechem.com]
- 5. acetone phenylhydrazone | 103-02-6 [chemnet.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 103-02-6: 2-Propanone, 2-phenylhydrazone | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
- 10. acetone phenylhydrazone [stenutz.eu]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [experimental procedure for the condensation of acetone and phenylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666501#experimental-procedure-for-the-condensation-of-acetone-and-phenylhydrazine\]](https://www.benchchem.com/product/b1666501#experimental-procedure-for-the-condensation-of-acetone-and-phenylhydrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com